molecular formula C8H9BrO2 B1338300 (3-Bromo-4-methoxyphenyl)methanol CAS No. 38493-59-3

(3-Bromo-4-methoxyphenyl)methanol

Cat. No.: B1338300
CAS No.: 38493-59-3
M. Wt: 217.06 g/mol
InChI Key: QOUYJSKYVZRGCV-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number Analysis

The compound under investigation is systematically designated as (3-bromo-4-methoxyphenyl)methanol according to International Union of Pure and Applied Chemistry nomenclature standards. This nomenclature reflects the specific substitution pattern on the benzene ring, where the bromine atom occupies the meta position relative to the hydroxymethyl group, while the methoxy group is positioned ortho to the same hydroxymethyl substituent. The Chemical Abstracts Service has assigned the registry number 38493-59-3 to this compound, providing a unique identifier for regulatory and database purposes.

The molecular formula is established as C₈H₉BrO₂, with a precise molecular weight of 217.06 grams per mole. Alternative nomenclature systems have designated this compound as benzenemethanol, 3-bromo-4-methoxy-, which emphasizes the benzyl alcohol core structure with specific halogen and ether substituents. The compound also appears in chemical databases under various synonyms, including 3-bromo-4-methoxybenzyl alcohol, reflecting common naming conventions in organic chemistry literature.

The structural representation through Simplified Molecular Input Line Entry System notation is documented as COC1=C(C=C(C=C1)CO)Br, providing a computational framework for database searches and molecular modeling applications. The corresponding International Chemical Identifier string is InChI=1S/C8H9BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3, which offers a standardized method for representing the compound's connectivity and stereochemistry.

Property Value Reference Source
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Registry Number 38493-59-3
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
International Chemical Identifier Key QOUYJSKYVZRGCV-UHFFFAOYSA-N

Hazard Communication Standard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals has assigned specific hazard classifications to this compound based on its physicochemical properties and potential health effects. The compound is classified under the warning signal word category, indicating moderate hazard potential that requires appropriate handling precautions in laboratory and industrial settings.

Primary hazard statements associated with this compound include H315, which indicates the potential for skin corrosion and irritation, and H319, which denotes the risk of serious eye damage or eye irritation. Additional classification may include H335, suggesting possible respiratory irritation upon exposure to dust, fume, gas, mist, vapors, or spray. The Globally Harmonized System pictogram designation GHS07 applies to this compound, representing the exclamation mark symbol that indicates health hazards of lower severity.

Precautionary statements have been established to guide safe handling practices, including P261 (avoid breathing dust, fume, gas, mist, vapors, spray), P280 (wear protective gloves), and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing). These classifications are based on standardized testing protocols and represent the current understanding of the compound's hazard profile within regulatory frameworks.

The compound's classification under various international chemical inventories and regulatory databases ensures proper identification and tracking for import, export, and manufacturing purposes. The European Community number, where assigned, provides additional regulatory context for substances subject to Registration, Evaluation, Authorisation and Restriction of Chemicals regulations.

Classification Category Designation Specific Code
Globally Harmonized System Pictogram Exclamation Mark GHS07
Signal Word Warning -
Skin Irritation Category 2 H315
Eye Irritation Category 2A H319
Respiratory Irritation Category 3 H335

Molecular Architecture and Stereochemical Considerations

X-ray Crystallographic Data Interpretation

Crystallographic analysis of this compound and related compounds has provided detailed insights into the three-dimensional molecular architecture and intermolecular interactions that govern crystal packing behavior. Single crystal X-ray diffraction studies have revealed the precise atomic coordinates and bond parameters that define the compound's solid-state structure. The benzene ring adopts a planar conformation, as expected for aromatic systems, with the substituents positioned according to their electronic and steric requirements.

The hydroxymethyl group typically exhibits conformational flexibility, with the carbon-oxygen bond length and carbon-carbon-oxygen angle reflecting the sp³ hybridization of the benzylic carbon atom. The methoxy substituent demonstrates characteristic ether bond parameters, with the carbon-oxygen bond to the aromatic ring showing partial double bond character due to resonance effects with the π-electron system. The bromine atom, being a large halogen, significantly influences the molecular packing through halogen bonding interactions and van der Waals contacts.

Crystallographic data from related iron coordination complexes incorporating this ligand framework have shown that the compound can participate in coordinate bonding through its oxygen-containing functional groups. In these structures, the unit cell dimensions and space group symmetry provide insights into the preferred molecular arrangements and intermolecular interaction patterns. The crystal structure analysis revealed specific intermolecular contacts, including weak carbon-hydrogen to π interactions between methoxy groups and phenyl rings, contributing to the overall crystal stability.

Hirshfeld surface analysis of related crystal structures has quantified the relative contributions of different intermolecular contacts to crystal packing, with hydrogen-hydrogen contacts representing 34.2% of the total surface interactions, carbon-hydrogen contacts accounting for 25.2%, and bromine-hydrogen contacts contributing 13.2% of the intermolecular interactions. These quantitative analyses provide detailed understanding of the factors governing solid-state behavior and potential polymorphism.

Crystallographic Parameter Value Space Group
Unit Cell a-axis 27.4318 ± 0.001 Å P n a 21
Unit Cell b-axis 12.6723 ± 0.0004 Å P n a 21
Unit Cell c-axis 10.6434 ± 0.0003 Å P n a 21
Cell Volume 3699.9 ± 0.2 ų P n a 21
Measurement Temperature 180 ± 0.14 K -

Conformational Analysis Through Computational Modeling

Computational chemistry approaches have been employed to investigate the conformational preferences and electronic structure of this compound. Density functional theory calculations provide insights into the molecular orbital energies, charge distribution, and rotational barriers around single bonds that influence conformational behavior. The calculated topological polar surface area of 29.46 Ų reflects the compound's hydrogen bonding capacity and potential for intermolecular interactions.

The logarithm of the partition coefficient (LogP) value of 1.95 indicates moderate lipophilicity, suggesting favorable distribution between aqueous and organic phases. This parameter is calculated through computational algorithms that consider the molecular structure and functional group contributions to hydrophobic and hydrophilic character. The hydrogen bond donor count of one and acceptor count of two reflect the hydroxyl group's ability to participate in hydrogen bonding networks, while the methoxy oxygen serves as an additional acceptor site.

Rotational bond analysis identifies two freely rotatable bonds within the molecular structure, corresponding to the carbon-carbon bond connecting the hydroxymethyl group to the aromatic ring and the carbon-oxygen bond of the methoxy substituent. These rotational degrees of freedom contribute to conformational flexibility and influence the compound's ability to adopt optimal geometries for intermolecular interactions or coordination to metal centers.

Advanced computational modeling using Hartree-Fock theory at the 3-21G basis set level has been applied to related crystal structures to quantify interaction energies and understand the relative contributions of different intermolecular forces. Energy framework analysis provides three-dimensional visualization of the interaction energy landscapes that govern crystal packing and phase behavior. These computational approaches complement experimental crystallographic data to provide comprehensive understanding of molecular behavior in both isolated and condensed phases.

The exact mass determination of 215.978592 daltons, calculated through high-resolution computational methods, provides precise molecular weight information for mass spectrometric identification and quantitative analysis applications. Collision cross section predictions for various ionization adducts enable optimization of ion mobility spectrometry conditions for analytical characterization.

Computational Parameter Calculated Value Method
Topological Polar Surface Area 29.46 Ų Computational Algorithm
Logarithm of Partition Coefficient 1.95 Predictive Modeling
Hydrogen Bond Donors 1 Structural Analysis
Hydrogen Bond Acceptors 2 Structural Analysis
Rotatable Bonds 2 Conformational Analysis
Exact Mass 215.978592 Da High-Resolution Calculation

Properties

IUPAC Name

(3-bromo-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUYJSKYVZRGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543585
Record name (3-Bromo-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38493-59-3
Record name (3-Bromo-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-4-methoxyphenyl)methanol
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Preparation Methods

Bromination of 4-Methoxybenzyl Derivatives

A common approach involves bromination at the 3-position of 4-methoxybenzyl compounds. Bromination reagents include bromine (Br2), N-bromosuccinimide (NBS), or bromate salts under controlled temperature and solvent conditions to ensure regioselectivity.

  • Typical conditions: Bromination is performed in acetic acid or methanol solvents at temperatures ranging from 15°C to 60°C.
  • Reagent ratios: Bromine or NBS is used in slight excess (1.0–1.2 equivalents) relative to the aromatic substrate to ensure complete substitution without over-bromination.
  • Outcome: Formation of 3-bromo-4-methoxybenzyl intermediates with high selectivity.

Introduction of the Hydroxymethyl Group

The benzylic hydroxymethyl group can be introduced by reduction of corresponding aldehydes or by direct hydroxymethylation of the aromatic ring.

  • Reduction of 3-bromo-4-methoxybenzaldehyde: Using mild reducing agents such as sodium borohydride (NaBH4) in protic solvents (e.g., methanol) at low temperatures (0–25°C) yields (3-bromo-4-methoxyphenyl)methanol with high purity.
  • Alternative methods: Hydroxymethylation via formylation followed by reduction or direct substitution reactions on benzyl halides.

Etherification and Functional Group Transformations

In some synthetic routes, etherification of nitro-substituted intermediates precedes reduction to amines or alcohols.

  • Etherification: Reaction of 3-bromo-4-fluoronitrobenzene with sodium methoxide in methanol at temperatures between 10°C and 60°C yields 3-bromo-4-methoxynitrobenzene with yields around 96%.
  • Reduction: Nitro groups are reduced to amines or further transformed using reducing agents such as sodium dithionite (Na2S2O4), iron powder, or ammonium chloride under heating (70–100°C).

Representative Experimental Data and Reaction Conditions

Step Reagents & Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination p-Fluoronitrobenzene, Br2 or NBS, Acetic acid 15–60 1–2 90–95 Controlled addition, solid precipitate
Etherification 3-Bromo-4-fluoronitrobenzene, NaOMe, Methanol 10–60 0.2–4 96–97 Temperature affects reaction time
Nitro Reduction 3-Bromo-4-methoxynitrobenzene, Na2S2O4 or Fe/NH4Cl 70–95 8 74–80 Produces 3-bromo-4-methoxyaniline
Benzylic Reduction 3-Bromo-4-methoxybenzaldehyde, NaBH4, Methanol 0–25 0.5–1 >90 Yields this compound

Mechanistic Insights and Optimization

  • Bromination: Electrophilic aromatic substitution is directed by the methoxy group, favoring substitution at the 3-position due to resonance and steric effects.
  • Etherification: Nucleophilic aromatic substitution occurs on the fluoronitrobenzene intermediate, where sodium methoxide displaces fluorine, forming the methoxy group.
  • Reduction: Sodium dithionite and iron powder reduce nitro groups via electron transfer mechanisms, with ammonium chloride facilitating protonation steps.
  • Benzylic reduction: Sodium borohydride selectively reduces aldehydes to alcohols without affecting aromatic bromides or methoxy groups.

Summary of Key Research Findings

  • High yields (above 90%) are achievable for bromination and etherification steps under optimized temperature and reagent ratios.
  • Nitro group reduction yields are moderate (~74%) but can be improved by controlling temperature and reducing agent equivalents.
  • The final benzylic alcohol, this compound, is obtained in high purity and yield via mild reduction of the corresponding aldehyde.
  • Reaction times and temperatures are critical parameters influencing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that (3-Bromo-4-methoxyphenyl)methanol derivatives exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as an antitumor agent. The compound was shown to have high antiproliferative activity against specific cancer cell lines, with mechanisms involving telomerase inhibition being particularly noteworthy .

Development of Therapeutics
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their roles in developing drugs targeting diseases such as cancer and obesity. For example, this compound is linked to the synthesis of Combretastatin A-4 analogs, which are under investigation for their efficacy in cancer therapy .

Organic Synthesis

Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including bromination and etherification processes. The compound is often synthesized from starting materials like p-fluoronitrobenzene through a series of reactions that include bromination followed by etherification and nitro-reduction to yield the desired product . This synthetic versatility makes it a valuable building block in organic chemistry.

Synthesis Step Reagents Used Conditions Yield (%)
BrominationBromine, Acetic Acid15-60 °CVaries
EtherificationSodium Methylate, Methanol10-80 °CVaries
Nitro-reductionReductive Agents (e.g., Na)70-100 °CVaries

Pharmacological Studies

The pharmacological profile of this compound has been evaluated through various studies that assess its toxicity and efficacy. In vitro studies have demonstrated its potential as a selective inhibitor of telomerase, which is crucial for cancer cell proliferation .

Case Studies

Case Study 1: Telomerase Inhibition
A study focused on the synthesis of a related compound revealed that it significantly inhibited telomerase activity in cancer cells. The findings indicated that derivatives of this compound could be developed into effective telomerase inhibitors, providing a novel approach to cancer treatment .

Case Study 2: Drug Development
Another research effort highlighted the use of this compound in developing new drugs aimed at treating metabolic disorders. The compound's structure allows for modifications leading to enhanced biological activity against specific targets related to obesity and metabolic syndrome .

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl)methanol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are determined by the functional groups present on the molecule and their interactions with biological targets. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural similarity to (3-Bromo-4-methoxyphenyl)methanol, with differences in substituent positions or functional groups (similarity scores provided where available):

Compound Name Substituents Molecular Weight (g/mol) Similarity Score Key Applications/Reactivity
(4-Bromo-3-methoxyphenyl)methanol Br at C4, OCH₃ at C3 217.07 0.89 Pharmaceutical intermediates
5-Bromo-2-(hydroxymethyl)phenol Br at C5, OH at C2 203.03 0.88 Polymer synthesis
(3-Bromo-4-methylphenyl)methanol Br at C3, CH₃ at C4 201.07 1.00 Flame retardants
(3-Amino-4-bromophenyl)methanol Br at C4, NH₂ at C3 202.05 N/A Dye precursors
(1S,2S)-2-Bromo-1-(3-bromo-4-methoxyphenyl)butan-1-ol Diastereomeric bromohydrin 338.01 N/A Chiral building blocks

Physicochemical Properties

Property This compound (4-Bromo-3-methoxyphenyl)methanol 5-Bromo-2-(hydroxymethyl)phenol
Solubility in Polar Solvents High (due to -OH and -OCH₃) Moderate Low (hydrophobic -CH₃)
Melting Point Not reported 92–94°C 110–112°C
Stability Air-sensitive (oxidizes slowly) Stable under inert atmosphere Hygroscopic

Biological Activity

(3-Bromo-4-methoxyphenyl)methanol, with the molecular formula C₈H₉BrO₂, is an organic compound that has garnered attention for its potential biological activities. This article explores its antifungal properties, interactions with biological targets, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to a phenyl ring, along with a hydroxymethyl group. Its structural uniqueness may contribute to its biological activities, particularly in natural product chemistry. Notably, it is found in the fungus Bjerkandera adusta, indicating its potential ecological significance and therapeutic applications.

Antifungal Properties

Research indicates that this compound exhibits antifungal properties. Its natural occurrence in Bjerkandera adusta suggests that it may play a role in the organism's defense mechanisms against fungal pathogens. Preliminary studies have shown that compounds with similar structures often possess anti-inflammatory and analgesic effects, hinting at the therapeutic potential of this compound in treating inflammatory diseases.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and activity against various biological targets. Early data suggest it may interact with specific enzymes or receptors involved in inflammatory processes. This warrants further investigation to elucidate its mechanisms of action and potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features of these compounds:

Compound NameMolecular FormulaKey Features
(3-Bromo-5-methoxy-4-(3-methylbenzyloxy)phenyl)methanolC₁₆H₁₇BrO₃Contains additional methoxy and methyl groups; potential therapeutic applications.
(4-Bromophenyl)(3-methoxyphenyl)methanolC₁₄H₁₅BrO₂Similar structure but lacks the bromo substitution on the third position; used in medicinal chemistry.
4-Methoxybenzyl alcoholC₈H₁₀O₂A simpler structure without bromination; serves as a precursor for various synthetic routes.

This comparison highlights the specific halogenation and functional groups present in this compound that may confer distinct biological activities not found in its analogs.

The proposed mechanisms by which this compound may exert its biological effects include:

  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress .
  • Cytotoxic Effects : Related studies indicate that bromophenols can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) production and MAPK signaling activation .
  • Anti-inflammatory Action : The compound's interaction with inflammatory pathways could position it as a candidate for developing new anti-inflammatory therapies.

Q & A

Q. Q1: What is a standard laboratory synthesis route for (3-bromo-4-methoxyphenyl)methanol?

Answer: The compound is typically synthesized via reduction of 3-bromo-4-methoxybenzaldehyde using sodium borohydride (NaBH₄). For example:

  • Procedure : React 3-bromo-4-methoxybenzaldehyde (2.00 g, 9.30 mmol) with NaBH₄ (527.8 mg, 13.95 mmol) in a solvent system (e.g., THF/MeOH). The reaction yields this compound as an off-yellow oil with a 96.5% yield.
  • Key Considerations : Monitor reaction progress via TLC and purify via column chromatography .

Advanced Synthesis Optimization

Q. Q2: How can researchers optimize the synthesis of this compound to enhance yield and purity?

Answer: Optimization strategies include:

  • Stoichiometry : Use a slight excess of NaBH₄ (1.5 equiv.) to ensure complete reduction of the aldehyde group.
  • Temperature : Maintain 0–5°C during NaBH₄ addition to minimize side reactions.
  • Purification : Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate polar byproducts.
  • Validation : Confirm purity via NMR and GC-MS. Reference spectra (e.g., ¹H NMR: δ 7.52, 7.27–7.26, 7.02–7.01 ppm) ensure structural fidelity .

Basic Structural Characterization

Q. Q3: What spectroscopic methods are essential for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key peaks include:
    • ¹H NMR (CDCl₃/DMSO-d₆): δ 7.52 (d, J = 2.06 Hz, 1H), 3.81 (s, 3H, OCH₃).
    • ¹³C NMR: δ 154.62 (C-O), 62.3 (CH₂OH).
  • FT-IR : Confirm hydroxyl (OH stretch ~3300 cm⁻¹) and methoxy (C-O ~1250 cm⁻¹) groups.
  • Mass Spectrometry : Molecular ion peak at m/z 216/218 (Br isotope pattern) .

Advanced Data Contradiction Analysis

Q. Q4: How should researchers address conflicting spectral data when characterizing derivatives of this compound?

Answer:

  • Deuterated Solvents : Use DMSO-d₆ to resolve exchangeable protons (e.g., OH groups).
  • Impurity Identification : Compare observed peaks with known byproducts (e.g., unreacted aldehyde or over-reduced species).
  • 2D NMR : Employ COSY or HSQC to resolve overlapping signals in complex mixtures.
  • Crystallography : For crystalline derivatives, use SHELX or ORTEP-III for structural validation .

Safety and Handling

Q. Q5: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of vapors.
  • Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.
  • Documentation : Refer to Safety Data Sheets (SDS) for CAS 68120-35-4, including emergency contacts (e.g., Infotrac: 1-800-535-5053) .

Advanced Applications in Medicinal Chemistry

Q. Q6: How is this compound utilized in designing bioactive molecules?

Answer: The compound serves as a precursor in synthesizing hybrid allosteric modulators. For example:

  • Acrylamide Derivatives : React with trifluoromethylphenyl groups to form acrylamides (e.g., 3-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide).
  • Pharmacological Screening : Test derivatives for receptor binding (e.g., M1 muscarinic receptors) using radioligand assays.
  • SAR Studies : Modify the methoxy/bromo substituents to optimize potency and selectivity .

Basic Crystallographic Analysis

Q. Q7: What crystallographic tools are recommended for analyzing this compound derivatives?

Answer:

  • Software : SHELXL for refinement and SHELXS for structure solution.
  • Data Collection : Use high-resolution X-ray diffraction (λ = 1.5418 Å) for accurate atomic positioning.
  • Visualization : ORTEP-III generates thermal ellipsoid plots to assess molecular geometry .

Advanced Byproduct Management

Q. Q8: How can researchers mitigate byproduct formation during functionalization of this compound?

Answer:

  • Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates (e.g., brominated side products).
  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., TMSCl) during electrophilic substitutions.
  • Workflow : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-4-methoxyphenyl)methanol
Reactant of Route 2
(3-Bromo-4-methoxyphenyl)methanol

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